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Compound of Interest

Compound Name: 2-Isopropylcyclopentanone

Cat. No.: B083243

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Isopropylcyclopentanone (CAS No. 14845-55-7), a key intermediate in the synthesis of
various organic compounds, including the fungicide imibenconazole.[1] The following sections
detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
characteristics, offering valuable insights for researchers, scientists, and professionals in drug
development and organic synthesis.

Chemical Structure and Properties

Property Value

IUPAC Name 2-propan-2-ylcyclopentan-1-one[2]
Molecular Formula CsH140[2]

Molecular Weight 126.20 g/mol [2]

CAS Number 14845-55-7[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework
of a molecule. Below are the predicted *H and 3C NMR spectral data for 2-
Isopropylcyclopentanone.

'H NMR Data (Predicted)
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The proton NMR spectrum of 2-Isopropylcyclopentanone is expected to show characteristic
signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine
proton) and more complex multiplets for the protons on the cyclopentanone ring due to their
diastereotopic nature.[1]

. Predicted Chemical o Coupling Constant
Proton Assignment . Multiplicity
Shift (0, ppm) (J, Hz)
CH (isopropyl) 20-25 Septet ~7.0
CHs (isopropyl) 09-11 Doublet ~7.0
CH (on ring) 22-26 Multiplet
CH: (ring) 15-21 Multiplet

Table 1: Predicted *H NMR Data for 2-Isopropylcyclopentanone.[1]

3C NMR Data (Predicted)

The 13C NMR spectrum provides information on the different carbon environments within the
molecule. The carbonyl carbon is characteristically found in the downfield region of the
spectrum.[1]

Carbon Assignment Predicted Chemical Shift (6, ppm)
C=0 215 - 225

CH (on ring) 45 - 55

CH (isopropyl) 30-40

CHz (ring) 20-35

CHs (isopropyl) 15-25

Table 2: Predicted 3C NMR Data for 2-Isopropylcyclopentanone.[1]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The most
prominent feature in the IR spectrum of 2-Isopropylcyclopentanone is the strong absorption
band corresponding to the carbonyl (C=0) group of the ketone.[1]

Functional Group Predicted Absorption Range (cm~?)
C=0 (Ketone) 1750 - 1700
C-H (Aliphatic) 3000 - 2850

Table 3: Predicted Infrared (IR) Absorption Bands for 2-Isopropylcyclopentanone.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The mass spectrum of 2-Isopropylcyclopentanone is expected to show a
molecular ion peak and characteristic fragments resulting from a-cleavage and McLafferty
rearrangement.[1]

miz Predicted Fragment lon
126 [CsH140]* (Molecular lon)
83 [M - CsH7]*

55 [CaH7]*

43 [CsH7]*

Table 4: Predicted Mass Spectrometry Fragmentation Data for 2-Isopropylcyclopentanone.[1]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
presented.

NMR Spectroscopy
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A sample of 2-Isopropylcyclopentanone would be dissolved in a deuterated solvent (e.g.,
CDCls) and placed in an NMR tube. *H and 3C NMR spectra would be acquired on a high-
resolution NMR spectrometer. For tH NMR, parameters such as the number of scans,
relaxation delay, and pulse width would be optimized to obtain a high signal-to-noise ratio. For
13C NMR, broadband proton decoupling would be used to simplify the spectrum.

IR Spectroscopy

A drop of neat 2-Isopropylcyclopentanone liquid would be placed between two salt plates
(e.g., NaCl or KBr) to form a thin film. The IR spectrum would then be recorded using a Fourier
Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates would
be taken first and subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum would be obtained using a mass spectrometer with an electron ionization
(El) source. A small amount of the sample would be introduced into the instrument, where it
would be vaporized and bombarded with a high-energy electron beam. This would cause the
molecules to ionize and fragment. The resulting ions would be separated by a mass analyzer
according to their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 2-
Isopropylcyclopentanone using the described spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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